molecular formula C17H14ClN3O3 B2419415 N-(5-chloro-2-cyanophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904323-60-9

N-(5-chloro-2-cyanophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2419415
CAS RN: 1904323-60-9
M. Wt: 343.77
InChI Key: XGVKKDDBNCAWRT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a potent compound that has gained significant attention in the scientific community due to its therapeutic potential. It belongs to the class of isonicotinamide derivatives and has been studied extensively for its various biological activities.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthetic Approaches : Isonicotinamides, including compounds structurally related to the one of interest, have been subject to synthetic studies aiming at creating spirocyclic compounds through intramolecular coupling reactions. These reactions highlight the versatility of isonicotinamides in synthesizing complex molecular structures (H. Brice & J. Clayden, 2009).

  • Crystal Structure and Supramolecular Chemistry : The crystal structures of isonicotinamide derivatives with carboxylic acids demonstrate the ability of these compounds to form a variety of solid forms through classical hydrogen bonds and other non-covalent interactions. This property is crucial for understanding the supramolecular assembly and design of new materials (Yuting Zhang et al., 2021).

Pharmacological Applications

  • Anticonvulsant Agents : Novel N-substituted-3-chloro-2-azetidinone derivatives, including isonicotinamide derivatives, have been synthesized and characterized for their potential as anticonvulsant agents. These studies highlight the therapeutic potential of isonicotinamide derivatives in treating convulsive disorders (Hozaifa Hasan et al., 2011).

  • Xanthine Oxidase Inhibitors : Research into N-phenylisonicotinamide derivatives has uncovered their potential as novel xanthine oxidase inhibitors. These findings are significant for the development of new treatments for diseases such as gout, where xanthine oxidase plays a key role (Ting-jian Zhang et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-2-1-12(9-19)15(8-13)21-17(22)11-3-5-20-16(7-11)24-14-4-6-23-10-14/h1-3,5,7-8,14H,4,6,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVKKDDBNCAWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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